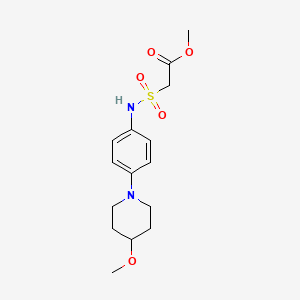
methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(N-(4-(4-methoxypiperidin-1-yl)phenyl)sulfamoyl)acetate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as MPSA and is used in various applications, including medicinal chemistry and drug development. In
作用機序
The mechanism of action of MPSA involves its ability to inhibit the activity of certain enzymes. Specifically, MPSA has been shown to bind to the active site of carbonic anhydrase and acetylcholinesterase, preventing them from carrying out their normal physiological functions. This inhibition leads to a variety of biochemical and physiological effects, which will be discussed in the following sections.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPSA are diverse and depend on the specific enzyme that is being inhibited. Inhibition of carbonic anhydrase, for example, can lead to a decrease in the production of bicarbonate ions, which are important for maintaining the pH balance of the body. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function.
実験室実験の利点と制限
One of the main advantages of using MPSA in lab experiments is its specificity for certain enzymes. This specificity allows researchers to selectively inhibit the activity of certain enzymes, which can provide insights into their physiological functions. However, one limitation of using MPSA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many future directions for research on MPSA. One area of interest is the development of new MPSA analogs that have improved potency and selectivity for certain enzymes. Another area of interest is the investigation of the potential use of MPSA as an anti-cancer agent, as it has shown promise in inducing apoptosis in cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPSA, as well as its potential limitations and toxicity.
合成法
The synthesis of MPSA involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with chloroacetyl chloride, followed by the reaction of the resulting product with sodium sulfite. The final product is obtained by reacting the intermediate product with methyl iodide in the presence of a base. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.
科学的研究の応用
MPSA has been extensively studied for its potential use in medicinal chemistry and drug development. It has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. MPSA has also been investigated for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
特性
IUPAC Name |
methyl 2-[[4-(4-methoxypiperidin-1-yl)phenyl]sulfamoyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-21-14-7-9-17(10-8-14)13-5-3-12(4-6-13)16-23(19,20)11-15(18)22-2/h3-6,14,16H,7-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGKVHUMLGQID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

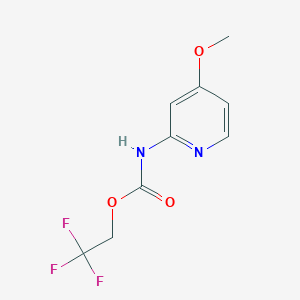

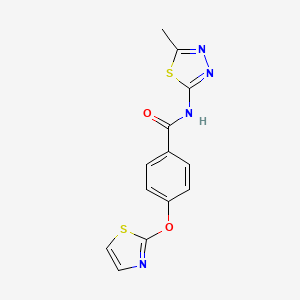
![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2395784.png)
![2-Amino-6-benzyl-4-(4-ethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2395785.png)
![1-(Azepan-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2395790.png)
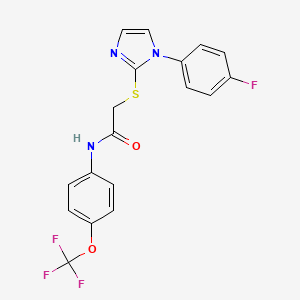

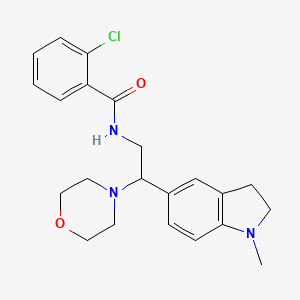
![3-benzyl-6-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2395797.png)
![3-(1-(2-(benzylthio)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2395798.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2395799.png)

![Methyl 4-{[(3-fluoroanilino)carbonyl]amino}-2-methoxybenzenecarboxylate](/img/structure/B2395802.png)